2,6-Dichloro-3-fluorobenzaldehyde
Overview
Description
2,6-Dichloro-3-fluorobenzaldehyde is an organic compound with the molecular formula C7H3Cl2FO and a molecular weight of 193. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzaldehyde ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2,6-Dichloro-3-fluorobenzaldehyde involves the Grignard reaction. The process starts with 1,3-dichloro-2-fluoro-5-iodobenzene as the raw material. Under low-temperature conditions, a Grignard reagent is prepared by reacting 2,6-dichloro-4-fluoroiodobenzene with isopropyl magnesium chloride. This Grignard reagent then undergoes a formylation reaction with N,N-dimethylformamide, followed by hydrolysis with dilute hydrochloric acid to yield the crude product. The final product is obtained after purification .
Industrial Production Methods
The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with stable reaction conditions and simple operations to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 2,6-Dichloro-3-fluorobenzoic acid.
Reduction: 2,6-Dichloro-3-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2,6-Dichloro-3-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Industry: It is utilized in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-fluorobenzaldehyde involves its interaction with specific molecular targets. In the context of Alzheimer’s disease research, it is believed to modulate pathways associated with cognitive function. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest it may influence neurotransmitter systems and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluorobenzaldehyde
- 3,5-Difluorobenzaldehyde
- 2,3-Difluorobenzaldehyde
Uniqueness
2,6-Dichloro-3-fluorobenzaldehyde is unique due to the specific positioning of chlorine and fluorine atoms on the benzaldehyde ring. This unique arrangement imparts distinct chemical properties, making it particularly useful in synthesizing specific pharmaceuticals and agrochemicals. Compared to its analogs, it offers different reactivity patterns and biological activities .
Properties
IUPAC Name |
2,6-dichloro-3-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSFEXQUIFNMSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596737 | |
Record name | 2,6-Dichloro-3-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178813-77-9 | |
Record name | 2,6-Dichloro-3-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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